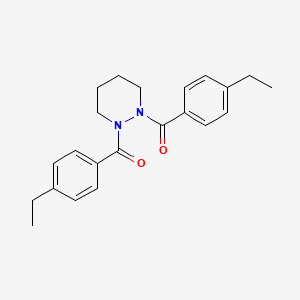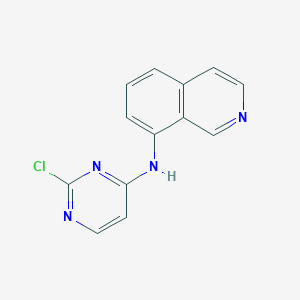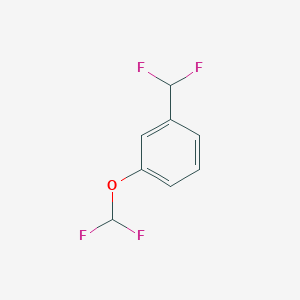
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridazinyl group and two ethyl-benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridazinyl core, followed by the introduction of the ethyl-benzoyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-Methyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-methyl-phenyl)-methanone
- [2-(4-Propyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-propyl-phenyl)-methanone
- [2-(4-Butyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-butyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
887582-21-0 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
[2-(4-ethylbenzoyl)diazinan-1-yl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-7-11-19(12-8-17)21(25)23-15-5-6-16-24(23)22(26)20-13-9-18(4-2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
CHWBCXCWVFVMRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)N2CCCCN2C(=O)C3=CC=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)






![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)


